5-Methoxy-6,7-dinitro-indoline
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Overview
Description
5-Methoxy-6,7-dinitro-indoline is a chemical compound with the CAS Number: 2306278-16-8 . It has a molecular weight of 239.19 and its IUPAC name is 5-methoxy-6,7-dinitroindoline .
Molecular Structure Analysis
The linear formula of 5-Methoxy-6,7-dinitro-indoline is C9H9N3O5 . The Inchi Code is 1S/C9H9N3O5/c1-17-6-4-5-2-3-10-7 (5)9 (12 (15)16)8 (6)11 (13)14/h4,10H,2-3H2,1H3 .Physical And Chemical Properties Analysis
5-Methoxy-6,7-dinitro-indoline has a molecular weight of 239.19 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved data.Scientific Research Applications
Medicine
5-Methoxy-6,7-dinitro-indoline: has been explored for its potential in medicinal chemistry, particularly in the development of new drug scaffolds. Its indoline structure is present in many natural products and has been increasingly studied for its roles in disease treatment . The compound’s derivatives have shown promise in anti-tumor, anti-bacterial, and anti-inflammatory applications, as well as in cardiovascular disease treatment .
Agriculture
In agriculture, indole derivatives , which include compounds like 5-Methoxy-6,7-dinitro-indoline, are important for the synthesis of complex heterocyclic scaffolds. These scaffolds can be used to create new molecules with potential applications in plant protection and growth regulation .
Material Science
The applications of indoles in material science are linked to the synthesis of novel organic compounds. 5-Methoxy-6,7-dinitro-indoline could be used to develop new materials with specific electronic or photonic properties due to its heterocyclic structure .
Environmental Science
While specific applications of 5-Methoxy-6,7-dinitro-indoline in environmental science are not directly documented, indole derivatives are significant in environmental biochemistry. They could potentially be used in the bioremediation processes or as markers for environmental monitoring .
Analytical Chemistry
In analytical chemistry, 5-Methoxy-6,7-dinitro-indoline may serve as a reagent or a building block for synthesizing more complex molecules used in various analytical techniques .
Pharmacology
Indoline derivatives: are extensively used in pharmacology for their therapeutic properties. 5-Methoxy-6,7-dinitro-indoline could be involved in the synthesis of compounds with pharmacological activities, such as modulating gastrointestinal motility or influencing liver metabolism .
Biochemistry
Biochemically, 5-Methoxy-6,7-dinitro-indoline could be involved in the study of enzyme reactions or as a precursor in the synthesis of biologically active molecules. Its role in the synthesis of indole derivatives is crucial for understanding various biochemical pathways .
Chemical Synthesis
In chemical synthesis, 5-Methoxy-6,7-dinitro-indoline is valuable for its potential to undergo various reactions, forming new compounds that can be used in the development of drugs, agrochemicals, and other industrial chemicals .
Safety and Hazards
The safety data sheet for 5-Methoxy-6,7-dinitro-indoline indicates that it should be handled with care . It is recommended to keep the product container or label at hand if medical advice is needed . It should be kept out of reach of children and precautions should be taken to avoid mixing with combustibles .
Future Directions
properties
IUPAC Name |
5-methoxy-6,7-dinitro-2,3-dihydro-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O5/c1-17-6-4-5-2-3-10-7(5)9(12(15)16)8(6)11(13)14/h4,10H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPBGKVWNXFMJAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)CCN2)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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